molecular formula C22H21NO6S B11410629 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11410629
M. Wt: 427.5 g/mol
InChI Key: OWPBSVTULDRTLF-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a 4-oxo-4H-chromene (coumarin) core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further functionalized with two distinct moieties: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) and a 4-methoxybenzyl group.

Properties

Molecular Formula

C22H21NO6S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H21NO6S/c1-28-17-8-6-15(7-9-17)13-23(16-10-11-30(26,27)14-16)22(25)21-12-19(24)18-4-2-3-5-20(18)29-21/h2-9,12,16H,10-11,13-14H2,1H3

InChI Key

OWPBSVTULDRTLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromene core, followed by the introduction of the tetrahydrothiophene ring and the methoxybenzyl group. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene core, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene ring can yield sulfone derivatives, while reduction of the chromene core can produce alcohols.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related coumarin carboxamides, focusing on substituent modifications and their implications for physicochemical properties and bioactivity. Key analogues include:

Compound Name Substituents (R1, R2) Molecular Weight Key Features Evidence Source
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide R1: 4-Methoxyphenethyl; R2: 2-oxo 353.4 Phenethyl chain enhances lipophilicity; 2-oxo position alters electronic effects.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) R1: 4-Sulfamoylphenyl; R2: 2-oxo 342.3 Sulfamoyl group improves solubility and potential hydrogen-bonding capacity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide R1: 4-Methylbenzyl; R2: 7-methyl, 4-oxo 425.5 Methyl groups increase hydrophobicity; sulfone moiety enhances stability.
7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide R1: 4-Isopropylphenyl; R2: 7-methoxy, 2-oxo 353.4 Isopropyl group introduces steric bulk; methoxy modulates electronic effects.
4-(1-(4-Chlorobenzyl)-1H-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide R1: 4-Fluorophenethyl; R2: triazole-chlorobenzyl 464.9 Triazole and halogenated groups enable diverse binding interactions.

Key Findings from Comparative Analysis

The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone moiety, enhancing oxidative stability and polar surface area compared to simpler alkyl/aryl substituents .

Methyl and isopropyl substituents () increase hydrophobicity, which may enhance membrane permeability but reduce solubility .

Biological Implications :

  • Triazole and halogenated groups () facilitate interactions with biological targets (e.g., enzymes, receptors) through π-π stacking or halogen bonding .
  • The sulfamoyl group () is associated with antimicrobial activity, suggesting the target compound’s sulfone group may confer similar advantages .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the chromene class of compounds. Its unique structural features suggest significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activities, including anticancer, antimicrobial, and other therapeutic potentials, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

  • Chemical Formula : C20H22N2O4S
  • Molecular Weight : Approximately 414.5 g/mol
  • Functional Groups : Contains a tetrahydrothiophene ring, methoxybenzyl moiety, and a chromene structure.

1. Anticancer Activity

Research has demonstrated that compounds within the chromene family exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Effect
MDA-MB23125Significant inhibition of cell proliferation
HCT11630Induces apoptosis through caspase activation
PC320Reduces cell viability by 63% at 25 μM

Studies indicate that this compound triggers apoptosis in cancer cells by activating caspase pathways and disrupting tubulin polymerization, leading to cell cycle arrest .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Various analogs of chromenes have been reported to possess activity against bacteria and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL) Activity
E. coli15Bactericidal
S. aureus10Bactericidal
C. albicans20Fungicidal

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

3. Other Biological Activities

In addition to its anticancer and antimicrobial effects, this compound exhibits other pharmacological activities:

  • Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antidiabetic Effects : Some studies indicate potential inhibitory effects on enzymes related to glucose metabolism, suggesting a role in managing diabetes .

Case Studies and Research Findings

Several studies have explored the biological activity of chromene derivatives:

  • Study on Anticancer Effects : A recent study evaluated the cytotoxicity of various chromene derivatives on different cancer cell lines, highlighting significant inhibition rates and mechanisms involving apoptosis induction .
  • Antimicrobial Evaluation : Another research effort focused on testing the antimicrobial efficacy of chromene compounds against several pathogens, demonstrating effective MIC values that suggest potential therapeutic applications.

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